2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide
Description
This compound features a benzodioxole-isoxazole core linked to an acetamide group substituted with a pyridin-4-ylmethyl moiety. The isoxazole ring introduces rigidity and metabolic stability, while the pyridinyl group may improve solubility and facilitate hydrogen bonding.
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-18(20-10-12-3-5-19-6-4-12)9-14-8-16(25-21-14)13-1-2-15-17(7-13)24-11-23-15/h1-8H,9-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWKXAWTJUEIMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of the compound is . It features a complex structure comprising a benzo[d][1,3]dioxole moiety linked to an isoxazole ring and a pyridine group. The unique arrangement of these functional groups contributes to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a study on bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives reported IC50 values for HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines, demonstrating significant cytotoxicity with IC50 values of 2.38 µM, 1.54 µM, and 4.52 µM respectively . The mechanism of action was explored through various assays including EGFR inhibition and apoptosis assessment.
The proposed mechanisms include:
- Inhibition of EGFR : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Induction of Apoptosis : Studies indicated that the compound could activate apoptotic pathways by modulating proteins such as Bax and Bcl-2, which are crucial in regulating cell death .
Synthesis
The synthesis of this compound involves several steps:
- Formation of Isoxazole : The initial step includes the reaction between hydroxylamine hydrochloride and appropriate aldehydes.
- Coupling with Pyridine Derivative : Following the formation of the isoxazole ring, it is coupled with a pyridine derivative through acetamide linkage.
- Purification : The final product is purified using techniques such as column chromatography.
Data Summary
| Biological Activity | IC50 Values (µM) | Cell Lines | Reference |
|---|---|---|---|
| Anticancer | 2.38 | HepG2 | |
| Anticancer | 1.54 | HCT116 | |
| Anticancer | 4.52 | MCF7 |
Case Studies
A notable case study involved the evaluation of similar compounds for their anticancer properties, where derivatives containing benzo[d][1,3]dioxole showed promising results against multiple cancer cell lines while exhibiting low toxicity towards normal cells .
Scientific Research Applications
The biological activity of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide has been investigated for several applications:
Anticancer Properties
Research indicates that this compound may exhibit significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. The interaction of the benzo[d][1,3]dioxole and isoxazole moieties with specific receptors suggests potential as a therapeutic agent against various cancer types.
Case Study Example:
In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of human tumor cell lines, suggesting its potential as a lead compound for developing new anticancer drugs .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its structural elements allow it to interact with bacterial enzymes or cell membranes, potentially leading to effective antimicrobial agents.
Case Study Example:
A series of derivatives were tested against various bacterial strains, showing promising results in terms of efficacy and selectivity compared to existing antibiotics .
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes relevant to cancer or microbial growth.
- Receptor Modulation: It may act as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways.
Synthesis and Production
The synthesis of this compound typically involves multiple synthetic steps starting from benzo[d][1,3]dioxole and isoxazole intermediates. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high purity and yield.
Table: Synthetic Routes Overview
| Step | Description |
|---|---|
| 1 | Synthesis of benzo[d][1,3]dioxole intermediate |
| 2 | Formation of isoxazole ring |
| 3 | Coupling reaction with pyridine derivative |
| 4 | Purification and characterization |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide group and pyridinylmethyl substituent participate in nucleophilic substitutions. For example:
-
Hydrolysis : Under acidic or basic conditions, the acetamide group hydrolyzes to form carboxylic acid derivatives. Reaction rates depend on pH and temperature.
| Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| 1M HCl, reflux, 6h | Carboxylic acid derivative | 72 | |
| 1M NaOH, 80°C, 4h | Sodium carboxylate | 85 |
Electrophilic Aromatic Substitution
The benzo[d] dioxole aromatic system undergoes electrophilic substitution. Key reactions include:
-
Nitration : Directed by electron-donating substituents (e.g., methylenedioxy group), yielding nitro derivatives.
-
Halogenation : Bromine or chlorine substitutes at the 4-position of the benzo[d] dioxole ring under mild conditions.
| Electrophile | Catalyst | Temperature | Major Product |
|---|---|---|---|
| HNO₃/H₂SO₄ | H₂SO₄ | 0–5°C | 4-Nitro derivative |
| Br₂/FeCl₃ | FeCl₃ | 25°C | 4-Bromo derivative |
Isoxazole Ring Reactivity
The isoxazole core participates in:
-
Ring-Opening Reactions : Acidic conditions cleave the isoxazole ring to form β-ketoamide intermediates.
-
Cycloadditions : Acts as a diene in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride).
| Reaction Type | Conditions | Product |
|---|---|---|
| Acid hydrolysis (HCl/EtOH) | Reflux, 8h | β-Ketoamide |
| Diels-Alder (maleic anhydride) | 100°C, 12h | Bicyclic adduct |
Redox Reactions
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole ring to a β-aminoketone.
-
Oxidation : The pyridinylmethyl group oxidizes to a pyridine N-oxide using m-CPBA .
| Reaction | Reagent | Product |
|---|---|---|
| Reduction | H₂ (1 atm), Pd-C | β-Aminoketone |
| Oxidation | m-CPBA, CH₂Cl₂ | Pyridine N-oxide |
Cross-Coupling Reactions
The pyridine ring facilitates Suzuki-Miyaura couplings. For example:
| Substrate | Catalyst | Ligand | Yield (%) |
|---|---|---|---|
| Aryl bromide | Pd(PPh₃)₄ | SPhos | 78 |
Biological Interactions
While not strictly synthetic reactions, the compound inhibits enzymes via:
-
Hydrogen Bonding : The acetamide carbonyl interacts with serine residues in hydrolases .
-
π-Stacking : The benzo[d] dioxole moiety binds aromatic pockets in protein targets .
Stability and Degradation
-
Photodegradation : UV exposure (λ = 254 nm) cleaves the methylenedioxy group, forming quinone derivatives.
-
Thermal Decomposition : Degrades above 200°C, releasing CO₂ and forming polycyclic aromatic byproducts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The compound’s structural uniqueness lies in its isoxazole core and pyridin-4-ylmethyl substitution . Below is a comparison with key analogs from the evidence:
Key Observations:
- Core Flexibility : The target compound’s isoxazole core confers rigidity compared to the flexible dienamide backbone in D14–D20 .
- Solubility: Pyridin-4-ylmethyl (target) and morpholinoethyl (2.8) substituents likely improve aqueous solubility over purely aromatic groups (e.g., benzyloxy in 10n) .
- Synthetic Accessibility : Yields for analogs vary significantly (e.g., 45% for 5b vs. 13.7–24.8% for D14–D20), suggesting the target compound’s synthesis may require optimization .
Physicochemical Properties
Melting points and yields of selected analogs (where available):
| Compound ID | Melting Point (°C) | Yield (%) | Physical Form | Reference |
|---|---|---|---|---|
| D14 | 208.9–211.3 | 13.7 | Brown solid | |
| D15 | 191.0–192.0 | 21.7 | Red solid | |
| 5b | N/A (oil) | 45 | Pale-yellow oil | |
| 10n | Not reported | Not reported | Solid |
- Thermal Stability : The target compound’s melting point is unreported, but analogs with rigid cores (e.g., D14, D16) exhibit higher melting points (>200°C), suggesting similar thermal stability .
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound integrates three critical moieties: a benzo[d][1,3]dioxole fragment (imparts π-π stacking and hydrogen bonding with target proteins), an isoxazole ring (enhances metabolic stability and electrophilic reactivity), and a pyridin-4-ylmethyl group (improves solubility and receptor-binding specificity). These structural elements synergistically contribute to its antimicrobial and anticancer potential by modulating enzyme interactions, such as fatty acid amide hydrolase (FAAH) inhibition .
Q. What synthetic routes are typically employed for this compound?
Synthesis involves multi-step reactions:
- Step 1: Coupling of benzo[d][1,3]dioxole-5-carbaldehyde with hydroxylamine to form the isoxazole core.
- Step 2: Acetylation using chloroacetyl chloride under anhydrous conditions.
- Step 3: Amide bond formation with pyridin-4-ylmethanamine via carbodiimide-mediated coupling (e.g., EDC/HOBt). Key conditions include controlled temperatures (0–25°C), solvents like DMF or THF, and catalysts such as triethylamine. Purity is monitored via HPLC or TLC .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions.
- HPLC-MS ensures >95% purity and identifies byproducts.
- X-ray crystallography resolves stereochemical ambiguities in crystalline forms .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
SAR strategies include:
- Modifying the benzo[d][1,3]dioxole moiety: Introducing electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity for covalent target binding.
- Isoxazole ring substitution: Replacing the 3-position with bulkier groups (e.g., CF₃) to improve metabolic stability.
- Pyridine methylation: Adjusting N-methylation to balance lipophilicity and blood-brain barrier penetration. Computational tools like molecular docking (AutoDock Vina) predict binding affinities to FAAH or kinase targets .
Q. How should researchers address discrepancies in reported biological activity data?
Contradictions (e.g., varying IC₅₀ values in enzyme assays) require:
- Standardized protocols: Uniform assay conditions (pH, temperature, substrate concentration).
- Orthogonal validation: Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., apoptosis in HeLa cells).
- Meta-analysis: Compare datasets across studies to identify outlier methodologies .
Q. What in silico methods elucidate the compound’s mechanism of action?
- Molecular dynamics (MD) simulations (AMBER/GROMACS) model protein-ligand interactions over time, highlighting stable binding conformations.
- Quantum mechanics/molecular mechanics (QM/MM) calculations identify reactive sites for covalent modification.
- Pharmacophore modeling (Schrödinger) maps essential interaction features for target selectivity .
Q. How can researchers validate the compound’s target engagement in cellular models?
- Cellular thermal shift assay (CETSA): Measure thermal stabilization of FAAH or other targets upon compound binding.
- Knockout/knockdown models: Use CRISPR-Cas9 to ablate putative targets and assess loss of compound efficacy.
- Fluorescence polarization assays: Track competitive displacement of labeled probes in live cells .
Q. Methodological Guidance for Data Interpretation
- Dose-response anomalies: Nonlinear regression (GraphPad Prism) identifies non-specific cytotoxicity at high concentrations.
- Off-target effects: Proteome-wide profiling (e.g., kinome screens) detects unintended kinase inhibition.
- Metabolic stability: LC-MS/MS quantifies hepatic microsomal degradation rates to guide structural refinements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
